3Z,6Z,9Z-Octadecatriene
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Overview
Description
3Z,6Z,9Z-Octadecatriene is an unsaturated hydrocarbon with the chemical formula C18H32. Its systematic name reflects the positions of the three double bonds along the carbon chain. This compound belongs to a class of pheromones produced by certain moths, including the winter moth (Erannis bajaria). These pheromones play a crucial role in attracting conspecific mates during mating season .
Preparation Methods
The biosynthesis of 3Z,6Z,9Z-Octadecatriene involves a series of enzymatic reactions within the pheromone gland of female moths
Precursor: The biosynthesis starts with α-linolenic acid (9Z,12Z,15Z-18:acid), which serves as the precursor.
Chain Elongation: Enzymatic reactions elongate the carbon chain, leading to 11Z,14Z,17Z-20:acid.
α-Oxidation: The key step involves α-oxidation, which shortens the chain to yield 10Z,13Z,16Z-19:acid.
Reduction or Decarbonylation: The resulting acid can be further reduced to an aldehyde or decarbonylated to form this compound (3Z,6Z,9Z-18:H).
Chemical Reactions Analysis
3Z,6Z,9Z-Octadecatriene can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Typically involves oxygen or peroxides.
Reduction: Hydrogenation using metal catalysts (e.g., palladium on carbon).
Substitution: Halogenation (e.g., bromination) at the double bonds.
Major products formed from these reactions include aldehydes, alcohols, and other derivatives.
Scientific Research Applications
Chemistry: Researchers study 3Z,6Z,9Z-Octadecatriene as a model compound for understanding biosynthetic pathways and enzymatic reactions.
Biology: Its role as a moth pheromone sheds light on insect communication and behavior.
Medicine: Although not directly used in medicine, insights from its biosynthesis contribute to our understanding of lipid metabolism.
Industry: The synthesis of similar compounds may have applications in fragrance and flavor industries.
Mechanism of Action
As a moth pheromone, 3Z,6Z,9Z-Octadecatriene acts by attracting male moths from a distance. The exact molecular targets and pathways involved are still an area of ongoing research.
Comparison with Similar Compounds
3Z,6Z,9Z-Nonadecatriene (3Z,6Z,9Z-19H): Another component of the winter moth pheromone blend.
Other Lepidopteran Pheromones: These include various unsaturated hydrocarbons produced by different moth species.
Properties
Molecular Formula |
C18H32 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
(3Z,6Z,9Z)-octadeca-3,6,9-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16H2,1-2H3/b7-5-,13-11-,18-17- |
InChI Key |
WTEJQXMWOMOBHJ-SVNQLWEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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